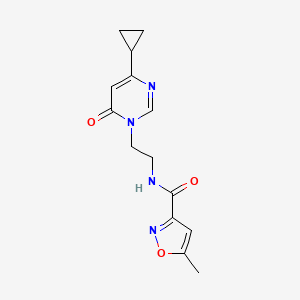
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methylisoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methylisoxazole-3-carboxamide is an organic compound notable for its diverse applications in scientific research, particularly within chemistry and biology. Its complex structure includes pyrimidinone, cyclopropane, and isoxazole motifs, making it an interesting target for synthetic chemists and a useful molecule in biological studies.
准备方法
Synthetic Routes and Reaction Conditions:
- Synthesis of Pyrimidinone Core:
Starting materials: Cyclopropyl amine, cyanamide, and an appropriate aldehyde.
Reaction: Cyclopropyl amine reacts with an aldehyde to form an imine, which subsequently undergoes cyclization with cyanamide to form the pyrimidinone ring.
- Formation of Isoxazole Ring:
Starting materials: An appropriate β-keto ester and hydroxylamine.
Reaction: The β-keto ester reacts with hydroxylamine to form the isoxazole ring through a condensation reaction.
- Final Assembly:
The pyrimidinone core is coupled with the isoxazole ring through an ethyl linker, using standard amidation reactions.
The industrial production of this compound would likely involve a similar sequence of reactions but optimized for large-scale synthesis. Key factors include the use of high-purity reagents, controlled reaction conditions (temperature, pH, and solvent choice), and efficient purification methods such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
- Oxidation:
The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the isoxazole ring.
- Reduction:
Reduction reactions can target the pyrimidinone ring, potentially converting it to dihydropyrimidinone derivatives.
- Substitution:
Electrophilic or nucleophilic substitution reactions can modify the isoxazole or pyrimidinone rings.
Oxidation: Reagents such as KMnO₄ or Jones reagent.
Reduction: Catalytic hydrogenation or metal hydrides like NaBH₄.
Substitution: Halogenation reagents for electrophilic substitution or alkyl halides for nucleophilic substitution.
Oxidation: Cyclopropyl ketones or isoxazole-N-oxides.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Halogenated derivatives or alkylated products.
科学研究应用
In Chemistry:
Used as a building block for the synthesis of more complex molecules.
Studied for its reactivity patterns and stability under various conditions.
Investigated for potential biological activity, such as enzyme inhibition or receptor binding.
Studied in the context of drug design and development, particularly in targeting specific proteins or pathways.
Potentially explored for therapeutic applications based on its biological activity.
Used as a reference compound in pharmacological studies to understand its effects and interactions.
Employed in the development of novel materials or chemical processes.
Utilized in the synthesis of intermediates for pharmaceuticals or agrochemicals.
作用机制
The compound's mechanism of action typically involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids.
The isoxazole and pyrimidinone rings are key to binding interactions, while the cyclopropyl group may influence the compound's overall conformation and binding affinity.
Pathways: The compound may modulate signaling pathways or metabolic processes depending on its target.
相似化合物的比较
Similar Compounds:
- N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methylisoxazole-4-carboxamide:
This compound differs in the position of the carboxamide group, which can influence its reactivity and binding properties.
- 4-Cyclopropyl-6-oxopyrimidin-1-yl derivatives:
These compounds share the pyrimidinone core but differ in their side chains or additional functional groups.
- Isoxazole carboxamides:
Compounds with a similar isoxazole ring and carboxamide group, but varying in their linker or other substituents.
The specific combination of the cyclopropyl group, pyrimidinone ring, and isoxazole moiety makes N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methylisoxazole-3-carboxamide a unique scaffold for drug design and chemical research.
Its structure allows for versatile functionalization and potential for diverse biological activities, setting it apart from other related compounds.
Remember, I can always refine this further or dive deeper into any particular section. Anything else you need to know?
属性
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-6-12(17-21-9)14(20)15-4-5-18-8-16-11(7-13(18)19)10-2-3-10/h6-8,10H,2-5H2,1H3,(H,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINILXSWKOIHKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C=NC(=CC2=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2412954.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2412955.png)
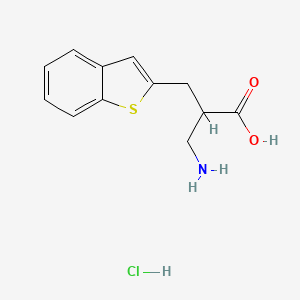
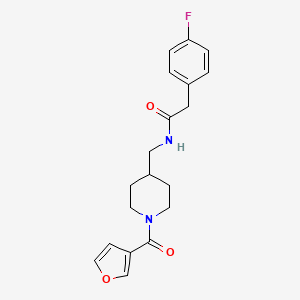
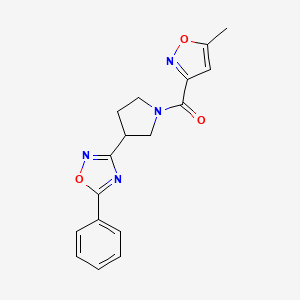
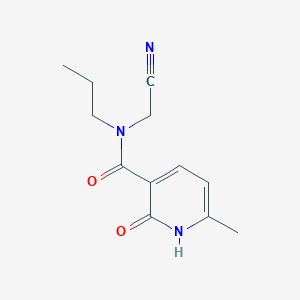
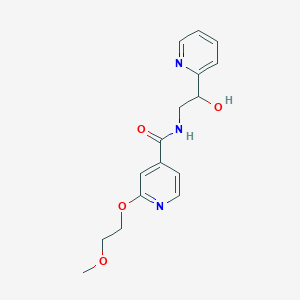
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2412964.png)
![[(6-chloropyridin-2-yl)amino]urea](/img/structure/B2412965.png)
![2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride](/img/structure/B2412967.png)
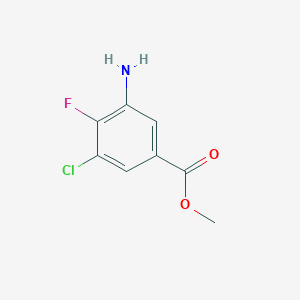
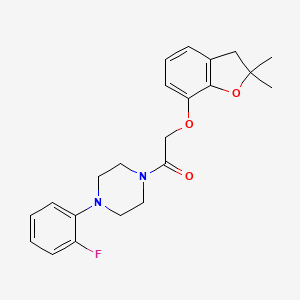
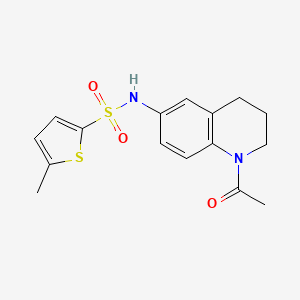
![9-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2412975.png)
